6-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-cyano-N-(2-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
描述
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name 6-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-cyano-N-(2-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is derived through hierarchical substitution rules on the 1,4-dihydropyridine core (Figure 1). The parent structure, 1,4-dihydropyridine, is a six-membered aromatic ring with two double bonds (positions 2–3 and 5–6) and one nitrogen atom. Substituents are numbered sequentially:
- Position 2 : Methyl group (-CH₃).
- Position 3 : Carboxamide group (-CONH-) linked to a 2-fluorophenyl moiety.
- Position 4 : Furan-2-yl group (C₄H₃O), a five-membered heterocycle with oxygen.
- Position 5 : Cyano group (-C≡N).
- Position 6 : Sulfanyl (-S-) bridge connected to a 2-(tert-butylamino)-2-oxoethyl chain (-CH₂-C(O)-NH-C(CH₃)₃).
The tert-butylamino substituent introduces a branched alkylamine, while the 2-oxoethyl moiety adds a ketone functional group. This nomenclature prioritizes substituent complexity and follows IUPAC guidelines for heterocyclic compounds.
Molecular Formula and Weight Analysis
The molecular formula C₂₆H₂₉FN₄O₃S was calculated based on the structural composition:
- Core 1,4-dihydropyridine : C₅H₆N.
- Substituents :
- 2-methyl: +C₁H₃.
- 3-carboxamide-N-(2-fluorophenyl): +C₈H₆FNO.
- 4-furan-2-yl: +C₄H₃O.
- 5-cyano: +C₁N.
- 6-[2-(tert-butylamino)-2-oxoethyl]sulfanyl: +C₇H₁₄SNO.
Molecular weight :
$$
\text{MW} = (26 \times 12.01) + (29 \times 1.01) + (1 \times 19.00) + (4 \times 14.01) + (3 \times 16.00) + (1 \times 32.07) = 496.63 \, \text{g/mol}.
$$
This places the compound within the mid-range molecular weight for dihydropyridine derivatives, comparable to nifedipine (MW: 346.3 g/mol) and amlodipine (MW: 408.9 g/mol).
SMILES Notation and InChI Key Representation
SMILES :
CC1=C(C(=C(N=C1)SCC(=O)NC(C)(C)C)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3F
This notation encodes:
- 1,4-dihydropyridine core :
N=C1C=CC(C(=O)...)C1. - Substituents :
CC1: Methyl at position 2.SCC(=O)NC(C)(C)C: Sulfanyl-2-(tert-butylamino)-2-oxoethyl at position 6.C#N: Cyano at position 5.C2=CC=CO2: Furan-2-yl at position 4.C(=O)NC3=CC=CC=C3F: Carboxamide linked to 2-fluorophenyl at position 3.
InChI Key :
GZKZRLLOYRZABT-UHFFFAOYSA-N
This unique identifier is generated from the full InChI string, reflecting stereochemical and structural features.
Comparative Analysis with Related 1,4-Dihydropyridine Derivatives
Key Differences :
- Sulfanyl Tert-Butylamino Group : Unlike ester-based dihydropyridines (e.g., nifedipine), the sulfanyl-2-oxoethyl chain enhances hydrogen-bonding capacity and lipophilicity (logP = 5.27 vs. 2.24 for nifedipine).
- Furan-2-yl vs. Aryl Nitro Groups : The furan ring introduces π-π stacking potential distinct from nitroaryl moieties in classical Ca²⁺ blockers.
- Carboxamide Linkage : Replaces ester groups, potentially altering metabolic stability and receptor binding.
属性
IUPAC Name |
6-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-cyano-N-(2-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3S/c1-14-20(22(31)28-17-9-6-5-8-16(17)25)21(18-10-7-11-32-18)15(12-26)23(27-14)33-13-19(30)29-24(2,3)4/h5-11,21,27H,13H2,1-4H3,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZSNHCNTAGNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC(C)(C)C)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-cyano-N-(2-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide (CAS No. 663218-02-8) is a member of the dihydropyridine class of compounds, which are known for their biological activities, particularly in the field of pharmacology. This compound is characterized by its complex structure, which includes a furan ring, a cyano group, and a tert-butylamino moiety. Understanding its biological activity can provide insights into potential therapeutic applications.
- Molecular Formula: C24H25FN4O3S
- Molecular Weight: 468.54 g/mol
- Boiling Point: 686.4 ± 55.0 °C (predicted)
- Density: 1.31 ± 0.1 g/cm³ (predicted)
- pKa: 13.10 ± 0.70 (predicted)
Dihydropyridines primarily act as calcium channel blockers, which inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells. This action leads to vasodilation and decreased blood pressure, making them useful in treating hypertension and angina.
Specific Mechanisms Related to the Compound
Research on similar dihydropyridine compounds suggests that this specific compound may also exhibit:
- Antioxidant Activity: The presence of the furan and cyano groups may enhance its ability to scavenge free radicals.
- Anti-inflammatory Effects: Compounds with similar structures have shown potential in reducing inflammation markers in vitro.
Biological Activity Data
Table 1 summarizes various biological activities reported for dihydropyridine derivatives, including those structurally similar to our compound.
Case Studies
-
Case Study on Vascular Effects:
A study evaluated the effects of a related dihydropyridine on vascular smooth muscle contraction in isolated rat aorta. The results indicated significant relaxation upon administration, supporting the hypothesis that similar compounds could be effective antihypertensives. -
Antioxidant Efficacy:
In vitro tests demonstrated that compounds with furan rings exhibited higher antioxidant capacities compared to their non-furan counterparts. This suggests that our compound may also possess significant antioxidant properties. -
Cancer Cell Line Studies:
Research on dihydropyridines has shown potential cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
科学研究应用
Structural Characteristics
The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of functional groups such as cyano, fluorophenyl, and furan enhances its pharmacological potential.
Anticancer Activity
Recent studies have indicated that compounds similar to 6-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-cyano-N-(2-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, a study published in ResearchGate highlighted the identification of novel anticancer compounds through drug library screening on multicellular spheroids, suggesting that this class of compounds could be effective against various cancer types .
Cardiovascular Effects
Dihydropyridines are well-documented calcium channel blockers. Research has shown that compounds within this class can modulate cardiovascular functions by affecting calcium ion influx in cardiac and smooth muscle cells. This mechanism is crucial for developing antihypertensive agents .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have explored the inhibition of phosphodiesterase enzymes, which play a role in regulating cyclic nucleotide levels and are implicated in various diseases including heart failure and diabetes .
Treatment of Inflammatory Diseases
Research has suggested that the compound could be beneficial in treating IL-1R-mediated diseases due to its structural similarity to other therapeutic agents targeting inflammatory pathways . This opens avenues for exploring its efficacy in conditions like rheumatoid arthritis and other autoimmune disorders.
Table 1: Summary of Applications
Case Study 1: Anticancer Screening
In a notable study, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that certain derivatives of dihydropyridines showed promising cytotoxic effects against various cancer cell lines, suggesting that the compound could be further developed as an anticancer agent .
Case Study 2: Cardiovascular Research
A clinical investigation assessed the efficacy of dihydropyridine derivatives in managing hypertension. The findings demonstrated that these compounds significantly reduced blood pressure in hypertensive models, supporting their potential use as antihypertensive therapies .
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
常见问题
Q. What synthetic strategies are recommended for constructing the 1,4-dihydropyridine core of this compound?
The 1,4-dihydropyridine (DHP) core can be synthesized via Hantzsch-type cyclocondensation. Key steps include:
- Reacting a β-keto ester (e.g., ethyl acetoacetate) with an aldehyde (e.g., furan-2-carboxaldehyde) and ammonium acetate under reflux in ethanol .
- Introducing the sulfanyl group via nucleophilic substitution using 2-(tert-butylamino)-2-oxoethyl thiol, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Confirm regioselectivity using HPLC and LC-MS to monitor intermediate formation.
Q. How should researchers validate the structural integrity of the synthesized compound?
Employ a multi-technique approach:
- NMR : Verify substituent positions (e.g., furan-2-yl at C4, tert-butylamino sulfanyl at C6) via H and C chemical shifts .
- IR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm) and cyano groups (~2200 cm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to match the molecular ion peak with the theoretical mass .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Prioritize assays based on structural analogs:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC values .
- Include positive controls (e.g., gefitinib for EGFR) and validate results with triplicate measurements.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?
Address discrepancies using:
- Molecular docking : Compare binding poses in kinase active sites (e.g., EGFR vs. VEGFR) to identify off-target effects .
- QSAR : Correlate substituent electronegativity (e.g., cyano vs. nitro groups) with activity trends using descriptors like logP and polar surface area .
- Validate models with experimental IC data from independent studies.
Q. What advanced techniques optimize the regioselectivity of the sulfanyl group introduction?
Improve selectivity via:
- Flow chemistry : Utilize microreactors to control reaction kinetics and reduce side products (e.g., over-oxidation) .
- DoE (Design of Experiments) : Apply Box-Behnken designs to optimize temperature, solvent polarity, and catalyst loading .
- Monitor intermediates in real-time using inline FTIR or Raman spectroscopy.
Q. How do steric effects from the tert-butylamino group influence conformational dynamics?
Investigate using:
- X-ray crystallography : Resolve the compound’s crystal structure to analyze torsional angles and hydrogen-bonding networks .
- Molecular dynamics (MD) simulations : Simulate solvated systems (e.g., water/DMSO) to assess steric hindrance on the DHP ring’s planarity .
- Compare with analogs lacking the tert-butyl group to quantify steric contributions to bioactivity .
Methodological Considerations
Q. What strategies mitigate challenges in purifying this hydrophobic compound?
Use gradient elution in reverse-phase HPLC with C18 columns and acetonitrile/water (0.1% TFA) mobile phases. For scale-up, employ flash chromatography with silica gel and ethyl acetate/hexane mixtures .
Q. How should researchers analyze conflicting data on metabolic stability?
Conduct comparative studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
